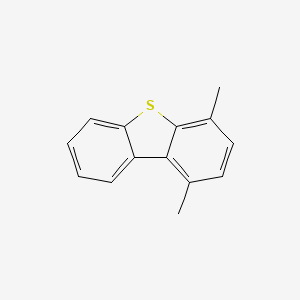

1,4-Dimethyldibenzothiophene

Description

Significance in Hydrocarbon Matrices and Refinement Processes

Dimethyldibenzothiophenes are naturally occurring components of hydrocarbon matrices like crude oil and coal. ontosight.ai Their presence is particularly relevant to the petroleum industry, where the removal of sulfur compounds is a critical refinement step to prevent the emission of sulfur oxides (SOx) upon fuel combustion and to avoid catalyst poisoning in downstream processes.

The process used to remove these sulfur compounds is known as hydrodesulfurization (HDS). researchgate.net The efficiency of HDS is highly dependent on the specific structure of the organosulfur compound. Dibenzothiophenes, especially those with alkyl substituents, are known to be "refractory" or resistant to removal. acs.org The methyl groups in isomers like 4,6-dimethyldibenzothiophene (B75733) sterically hinder the sulfur atom from interacting with the active sites of HDS catalysts. nih.gov This makes 4,6-DMDBT one of the most difficult sulfur compounds to remove from diesel fuel. acs.org

In contrast, isomers like 1,4-dimethyldibenzothiophene are generally more reactive and easier to desulfurize. researchgate.net Research into the kinetics of HDS reveals that the process occurs through two main pathways: direct desulfurization (DDS), which involves the direct cleavage of carbon-sulfur bonds, and a hydrogenation (HYD) pathway, where one of the aromatic rings is first hydrogenated. acs.orgnih.gov The relative stability and reactivity of different DMDBT isomers, including 1,4-DMDBT, are used to create kinetic models that help optimize the HDS process. nih.gov For instance, a proposed maturity ratio for crude oils is based on the differing thermodynamic stabilities among DMDBT isomers, specifically comparing the (2,6 + 3,6)-/l,4-DMDBT ratio. researchgate.net

Relevance as Environmental Markers and Pollutants

The distribution and relative abundance of DMDBT isomers in crude oil and its weathered products serve as valuable geochemical markers. researchgate.net Because these compounds are relatively resistant to evaporative weathering, their isomeric ratios can be used as fingerprints to identify the source of oil spills. researchgate.net

The ratio of different isomers can also provide insights into the thermal maturity of crude oil. For example, the 4-/l-methyldibenzothiophene (MDR) ratio is a well-established maturity indicator, and similar ratios based on dimethyldibenzothiophenes, such as the 2,4-/1,4-DMDBT ratio, have been proposed and studied. researchgate.netresearchgate.net These ratios are effective maturity indicators, particularly for oils in the high to over-mature range. researchgate.net

Furthermore, the susceptibility of different isomers to microbial degradation varies. Biodegradation studies show that the position of the methyl groups influences the recalcitrance of the molecule. acs.org While unsubstituted dibenzothiophene (B1670422) is more readily biodegraded, alkyl-substituted versions are more persistent. asm.org The degradation of 4,6-DMDBT, for example, has been shown to proceed through a ring-destructive pathway by certain bacteria like Sphingomonas paucimobilis strain TZS-7. nih.gov The presence and relative depletion of isomers like 1,4-DMDBT in environmental samples can thus indicate the extent of biodegradation an oil spill has undergone. researchgate.net As components of fossil fuels, the combustion of materials containing DMDBTs contributes to air pollution through the release of sulfur dioxide, a precursor to acid rain. ontosight.ai

Emerging Applications in Advanced Materials Science

The dibenzothiophene core is a subject of growing interest in materials science, particularly for applications in organic electronics. The favorable optical and electronic properties of thiophene-containing compounds make them suitable for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). core.ac.uk

Research has focused on synthesizing various dibenzothiophene derivatives and studying their photophysical and electrochemical properties. core.ac.uk By adding different functional groups to the dibenzothiophene structure, scientists can tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for charge transport in electronic devices. core.ac.uk For example, a series of 2,8-diaryl-dibenzothiophene derivatives have been synthesized and characterized to understand how electron-donating or electron-withdrawing groups affect their electronic properties. core.ac.uk

While much of the published research focuses on other isomers or functionalized derivatives, the fundamental properties of the dibenzothiophene scaffold suggest that this compound could serve as a building block or precursor in the synthesis of advanced materials. Its potential as an organic semiconductor is an area of research interest. ontosight.ai The study of the photophysical properties, such as fluorescence and phosphorescence, of these molecules is fundamental to understanding their function in various applications. core.ac.ukmdpi.com

Scope of Academic Research for this compound

Academic research on this compound is diverse, spanning several scientific fields. Key areas of investigation include:

Synthesis and Characterization: Developing efficient methods for synthesizing pure 1,4-DMDBT and its derivatives is crucial for further study. researchgate.net Characterization involves techniques to confirm its structure and properties.

Geochemistry and Petroleum Science: A significant body of research focuses on using 1,4-DMDBT and its ratio to other isomers (like 4,6-DMDBT) as diagnostic tools to assess the maturity, depositional environment, and biodegradation of crude oils. researchgate.net

Catalysis and Refining: Researchers study the kinetics and mechanisms of the hydrodesulfurization of 1,4-DMDBT to improve the efficiency of sulfur removal from fuels. nih.govjst.go.jp These studies often compare its reactivity to more refractory isomers.

Environmental Science: The environmental fate of 1,4-DMDBT as a pollutant is investigated, including its persistence, bioaccumulation potential, and biodegradation pathways by various microorganisms. acs.orgcabidigitallibrary.org

Materials Science: Exploration of dibenzothiophene derivatives for use in organic electronics provides a context for potential future research into the specific applications of 1,4-DMDBT in this field. core.ac.ukontosight.ai

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₂S |

| Molecular Weight | 212.31 g/mol |

| CAS Number | 21339-65-1 chemicalbook.com |

| Appearance | Solid |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Solubility | Insoluble in water, soluble in organic solvents |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPOUOALGDWIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3SC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943893 | |

| Record name | 1,4-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21339-65-1 | |

| Record name | NSC116354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches for 1,4-Dimethyldibenzothiophene

Direct synthetic methods for this compound often involve the construction of the dibenzothiophene (B1670422) core from appropriately substituted precursors. One common strategy is the cyclization of biphenyl (B1667301) derivatives. For instance, the reaction of 2,5-dimethylthiophenol with a suitable cyclohexanone (B45756) derivative can lead to the formation of a tetrahydrodibenzothiophene (B100517) intermediate, which is subsequently aromatized to yield this compound.

Another approach involves the intramolecular cyclization of diaryl sulfides. This can be achieved through various methods, including photochemical cyclization or the use of strong bases or transition metal catalysts to facilitate the ring-closure reaction. The starting diaryl sulfide (B99878) would need to be synthesized from precursors such as 2,5-dimethylthiophenol and a suitably substituted halobenzene.

Preparation via Annulation Reactions

Annulation reactions provide a powerful tool for the construction of the fused ring system of dibenzothiophenes. These methods typically involve the reaction of a thiophenol with a cyclic ketone or a derivative thereof, leading to the formation of the thiophene (B33073) ring fused to the existing aromatic and cycloalkane rings.

Tilak Annulation Routes

The Tilak annulation is a well-established method for the synthesis of condensed thiophenes, including dibenzothiophenes. This reaction involves the acid-catalyzed condensation of an aryl thiol with a β-chloro-α,β-unsaturated aldehyde or ketone. In the context of this compound synthesis, this would involve the reaction of 2,5-dimethylthiophenol with a suitable chlorinated cyclohexenone derivative. The reaction proceeds through the formation of a β-arylthio-α,β-unsaturated carbonyl compound, which then undergoes intramolecular cyclization and dehydration to form the tetrahydrodibenzothiophene intermediate. Subsequent dehydrogenation yields the final aromatic product.

While specific examples for the synthesis of the 1,4-dimethyl isomer via this route are not extensively detailed in readily available literature, the general applicability of the Tilak annulation to substituted thiophenols and cyclic ketones suggests its viability. The reaction conditions typically involve a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.

Utilization of Halogenated Cyclohexanone Derivatives

The reaction of thiophenols with halogenated cyclohexanones is a common and effective method for the synthesis of tetrahydrodibenzothiophenes, which are key precursors to dibenzothiophenes. For the synthesis of this compound, the key starting materials would be 2,5-dimethylthiophenol and a halogenated cyclohexanone, such as 2-chlorocyclohexanone.

The reaction typically proceeds in two steps:

Nucleophilic Substitution: The thiophenol acts as a nucleophile, displacing the halide from the cyclohexanone to form a 2-(arylthio)cyclohexanone intermediate.

Intramolecular Cyclization and Dehydration: The intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to yield the 1,2,3,4-tetrahydro-1,4-dimethyldibenzothiophene.

This tetrahydro intermediate can then be dehydrogenated to afford this compound. Common dehydrogenating agents include sulfur, selenium, or palladium on carbon (Pd/C).

| Reactants | Intermediate | Product |

| 2,5-Dimethylthiophenol | 2-(2,5-Dimethylphenylthio)cyclohexanone | This compound |

| 2-Chlorocyclohexanone |

Synthesis of Hydrogenated Intermediates

The partially hydrogenated derivatives of this compound, namely the tetrahydro and hexahydro species, are of significant interest as they are key intermediates in the hydrodesulfurization process of crude oils. Their synthesis allows for detailed studies of the HDS reaction pathways.

Tetrahydro-Dimethyldibenzothiophene Preparations

As described in the annulation sections above, the synthesis of 1,2,3,4-tetrahydro-1,4-dimethyldibenzothiophene is a direct outcome of the reaction between 2,5-dimethylthiophenol and a suitable cyclohexanone derivative, followed by cyclization. This intermediate is often isolated before its conversion to the fully aromatic dibenzothiophene.

The general synthetic scheme is as follows:

Reaction of 2,5-dimethylthiophenol with 2-halocyclohexanone to form 2-(2,5-dimethylphenylthio)cyclohexanone.

Acid-catalyzed cyclization and dehydration of the intermediate to yield 1,2,3,4-tetrahydro-1,4-dimethyldibenzothiophene.

| Precursors | Reaction Type | Product |

| 2,5-Dimethylthiophenol and 2-Chlorocyclohexanone | Annulation | 1,2,3,4-Tetrahydro-1,4-dimethyldibenzothiophene |

Hexahydro-Dimethyldibenzothiophene Synthesis

The synthesis of hexahydro-1,4-dimethyldibenzothiophene can be achieved through the controlled hydrogenation of either this compound or its tetrahydro intermediate. The choice of catalyst and reaction conditions is crucial to achieve the desired level of saturation without complete reduction of the aromatic rings.

A common method involves the catalytic hydrogenation of 1,2,3,4-tetrahydro-1,4-dimethyldibenzothiophene. This reaction typically employs a noble metal catalyst such as platinum or palladium under a hydrogen atmosphere. The conditions can be tuned to favor the hydrogenation of the remaining aromatic ring.

Alternatively, direct but controlled hydrogenation of this compound can also yield the hexahydro derivative. This requires careful selection of the catalyst and reaction parameters to avoid over-hydrogenation to the perhydrodibenzothiophene.

| Starting Material | Reagents | Product |

| 1,2,3,4-Tetrahydro-1,4-dimethyldibenzothiophene | H₂, Pd/C or PtO₂ | Hexahydro-1,4-dimethyldibenzothiophene |

| This compound | H₂, specific catalyst and conditions | Hexahydro-1,4-dimethyldibenzothiophene |

Dodecahydro-Dimethyldibenzothiophene Synthesis

The synthesis of dodecahydro-dimethyldibenzothiophene, the fully saturated derivative of this compound, is achieved through catalytic hydrogenation. This process involves the addition of hydrogen atoms across the aromatic rings of the parent compound, resulting in a perhydrodibenzothiophene structure.

While a specific, detailed experimental protocol for the synthesis of dodecahydro-1,4-dimethyldibenzothiophene is not extensively documented in readily available literature, the general approach involves the high-pressure hydrogenation of a suitable dimethyldibenzothiophene isomer over a noble metal catalyst. Typically, catalysts such as platinum or palladium supported on carbon are employed.

The reaction is generally carried out in a high-pressure autoclave under a hydrogen atmosphere. The temperature and pressure are critical parameters that influence the rate and extent of hydrogenation. The complete saturation of the aromatic system to yield the dodecahydro derivative requires forcing conditions, including elevated temperatures and pressures.

For related compounds, such as 4,6-dimethyldibenzothiophene (B75733), hydrodesulfurization studies have explored hydrogenation as a key reaction pathway. These studies often utilize catalysts like Re/Pd-TiO2/SiO2 aerogels and operate at high temperatures and pressures (e.g., 630 K and 6 MPa) to achieve significant hydrogenation. The insights from these studies on a different isomer can inform the general conditions required for the hydrogenation of this compound.

Table 1: General Conditions for Catalytic Hydrogenation of Dibenzothiophenes

| Parameter | Typical Range |

| Catalyst | Pt/C, Pd/C, Rh/C |

| Solvent | Alkanes (e.g., heptane, decane) |

| Temperature | 100 - 300 °C |

| Pressure | 50 - 200 atm H₂ |

| Reaction Time | 12 - 48 hours |

It is important to note that the diastereoselectivity of the hydrogenation can be influenced by the catalyst and reaction conditions, potentially leading to a mixture of cis and trans isomers of the final dodecahydro-1,4-dimethyldibenzothiophene product.

Catalytic Strategies in Compound Synthesis

The synthesis of this compound itself can be approached through various catalytic strategies, primarily involving the construction of the dibenzothiophene core from appropriately substituted precursors. While the literature provides numerous methods for the synthesis of the general dibenzothiophene scaffold, specific high-yield catalytic routes to the 1,4-dimethyl isomer are less common.

One plausible and established approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy would entail the coupling of a suitably substituted thiophene boronic acid or ester with a substituted aryl halide. For the synthesis of this compound, this could involve the reaction of a 2-bromo-3-methyl-thiophenylboronic acid derivative with a 2-halotoluene, followed by an intramolecular cyclization step.

Another catalytic approach is the palladium-catalyzed C-H activation/functionalization. This method allows for the direct formation of C-C or C-S bonds on the aromatic rings. While a direct, one-pot synthesis of this compound via this method is not explicitly detailed, the general principle of palladium-catalyzed intramolecular C-S bond formation from diaryl sulfides is a well-established route to dibenzothiophenes. This would require the synthesis of a 2-(2-methylphenylthio)-3-methylbenzene precursor, which could then undergo catalytic cyclization.

Domino reactions initiated by allylic phosphonium (B103445) salts have also been reported for the synthesis of dibenzothiophene and 1,4-dihydrodibenzothiophene derivatives. nih.govresearchgate.net These one-pot procedures offer an efficient route to the core structure under mild conditions. nih.govresearchgate.net Adapting these methods with appropriately substituted starting materials could potentially lead to the formation of this compound.

Table 2: Potential Catalytic Strategies for this compound Synthesis

| Catalytic Strategy | Key Features | Potential Precursors |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of boronic acids and aryl halides. | 2-Bromo-3-methyl-thiophenylboronic acid and 2-halotoluene. |

| C-H Activation/Functionalization | Direct formation of C-S bonds via palladium catalysis. | 2-(2-Methylphenylthio)-3-methylbenzene. |

| Domino Reactions | One-pot synthesis under mild conditions. | Substituted thioaurones and allylic phosphonium salts. |

Reactivity and Mechanistic Investigations

Hydrodesulfurization (HDS) Reactions

Hydrodesulfurization is a catalytic process that removes sulfur from organic compounds by reacting them with hydrogen. For sterically hindered molecules like 1,4-dimethyldibenzothiophene, the reaction can proceed through two main pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD). nih.govacs.org The preferred pathway is heavily influenced by the catalyst type and reaction conditions.

The Direct Desulfurization (DDS) pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds within the this compound molecule without prior hydrogenation of the aromatic rings. acs.orgdtu.dk This process, also known as hydrogenolysis, leads to the formation of biphenyl (B1667301) derivatives. dtu.dk Specifically, the DDS of this compound would yield 3,3'-dimethylbiphenyl. dtu.dk

Research indicates that for dibenzothiophene (B1670422) (DBT), the parent compound, the DDS pathway is often favored. dtu.dkhep.com.cn However, the presence of methyl groups, as in this compound, introduces steric hindrance that can affect the molecule's ability to adsorb onto the catalyst surface via its sulfur atom, a necessary step for DDS. rsc.orgresearchgate.net Despite this, some studies show that the DDS pathway can still be significant. For instance, over certain catalysts like Ti-SBA-15-NiMo, direct desulfurization was found to be the preferred route for both DBT and 4,6-dimethyldibenzothiophene (B75733) (a related hindered compound). rsc.org The active sites for hydrogenolysis and hydrogenation are believed to be different and are influenced differently by catalyst composition. rsc.org

The Hydrogenation (HYD) pathway involves the initial hydrogenation of one of the aromatic rings of the this compound molecule, followed by the cleavage of the C-S bonds. acs.orgdtu.dk This route is often favored for sterically hindered dibenzothiophenes because the methyl groups can impede the direct interaction of the sulfur atom with the catalyst's active sites. dtu.dkhep.com.cnresearchgate.net By first hydrogenating an aromatic ring, the planarity of the molecule is disrupted, which can alleviate the steric hindrance and allow for easier access to the sulfur atom for subsequent desulfurization. epa.gov

The primary products of the HYD pathway for this compound would be cyclohexylbenzene (B7769038) derivatives. For the related and extensively studied 4,6-dimethyldibenzothiophene, the HYD pathway yields 3,3'-dimethylcyclohexylbenzene. dtu.dk The HYD pathway is particularly prominent with catalysts that have high hydrogenation activity, such as NiMo sulfide (B99878) catalysts. nih.gov Studies on 4,6-dimethyldibenzothiophene have shown that the HYD pathway is more pronounced than the DDS route over NiMo catalysts. nih.gov The intermediates in this pathway include partially hydrogenated species like tetrahydro- and hexahydro-dibenzothiophenes. epa.gov

The methyl groups at the 4 and 6 positions in 4,6-dimethyldibenzothiophene, a compound structurally related to this compound, create significant steric hindrance. hep.com.cnresearchgate.net This steric hindrance is a primary reason for the low reactivity of such compounds in conventional HDS processes. researchgate.net The methyl groups impede the direct interaction of the sulfur atom with the active sites of the catalyst, which is necessary for the direct desulfurization (DDS) pathway to occur. rsc.orgresearchgate.net This forces the reaction to proceed primarily through the hydrogenation (HYD) pathway, where one of the aromatic rings is first saturated. hep.com.cnresearchgate.net This initial hydrogenation step alters the molecule's geometry, reducing the steric hindrance and allowing for the subsequent C-S bond cleavage. epa.gov

Consequently, the HDS rate for 4,6-dimethyldibenzothiophene is significantly lower than that for the non-substituted dibenzothiophene (DBT). researchgate.net The apparent activation energy for the HDS of 4,6-DMDBT is also higher than that of DBT under similar conditions. researchgate.net This inhibitory effect of the methyl groups is a major challenge in achieving deep desulfurization of fuels. researchgate.net

Interestingly, some catalytic systems can overcome this hindrance. For example, the addition of titanium to NiMo/SBA-15 catalysts has been shown to enhance the HDS rate of 4,6-DMDBT, primarily by boosting the DDS pathway. rsc.org Furthermore, isomerization of 4,6-DMDBT to other isomers like 3,6-DMDBT over acidic catalysts can also enhance HDS reactivity by reducing the steric hindrance around the sulfur atom. acs.org

The table below summarizes the impact of methyl substituents on HDS reactivity.

| Compound | Predominant HDS Pathway | Relative Reactivity | Key Factor |

| Dibenzothiophene (DBT) | Direct Desulfurization (DDS) dtu.dkhep.com.cn | High researchgate.net | Unhindered access of sulfur atom to catalyst surface. |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | Hydrogenation (HYD) hep.com.cnresearchgate.net | Low researchgate.net | Steric hindrance from methyl groups blocking the sulfur atom. rsc.orgresearchgate.net |

The efficiency and selectivity of the hydrodesulfurization (HDS) of this compound are significantly influenced by reaction conditions such as hydrogen sulfide (H₂S) concentration and hydrogen partial pressure.

H₂S Concentration: The presence of H₂S in the reaction environment generally has an inhibitory effect on the HDS of dibenzothiophenic compounds. acs.orgscirp.org H₂S is known to slow down the rate of C-S bond hydrogenolysis. scirp.org This negative impact is often more pronounced for the direct desulfurization (DDS) pathway than for the hydrogenation (HYD) pathway. acs.org Consequently, the conversion of compounds that primarily react via the DDS route, like dibenzothiophene (DBT), is more affected by H₂S than the conversion of sterically hindered compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT), which favors the HYD pathway. acs.org However, some studies have reported that under certain conditions, H₂S can actually promote the HDS activity of specific MoS₂ catalysts. scirp.org

Hydrogen Partial Pressure: The partial pressure of hydrogen is another critical parameter. An increase in hydrogen pressure generally leads to an increase in the HDS conversion of both DBT and 4,6-DMDBT. hep.com.cn For sterically hindered molecules like 4,6-DMDBT, higher hydrogen pressure particularly favors the HYD pathway. mdpi.com For instance, the HDS activity of a Rh-P catalyst for 4,6-DMDBT significantly increased with increasing reaction pressure, which also led to a higher selectivity for hydrogenated products. mdpi.com This is because the hydrogenation of the aromatic rings is a key step in overcoming the steric hindrance, and this step is thermodynamically and kinetically favored at higher hydrogen pressures. mdpi.com

The table below summarizes the general influence of these reaction conditions on the HDS of hindered dibenzothiophenes.

| Reaction Condition | Influence on HDS of Hindered Dibenzothiophenes | Primary Affected Pathway |

| Increasing H₂S Concentration | Generally inhibitory, reduces overall HDS rate. acs.orgscirp.org | Direct Desulfurization (DDS) is more strongly inhibited. acs.org |

| Increasing H₂ Partial Pressure | Promotes overall HDS conversion. hep.com.cn | Hydrogenation (HYD) is significantly favored. mdpi.com |

Oxidative Desulfurization (ODS) Reactions

Oxidative desulfurization (ODS) presents an alternative and often complementary approach to HDS for removing sulfur compounds. rsc.org This method involves the oxidation of the sulfur atom in this compound to form a more polar sulfoxide (B87167) or sulfone, which can then be more easily separated from the non-polar fuel matrix. rsc.orgtechscience.com ODS can be particularly effective for refractory sulfur compounds like alkylated dibenzothiophenes, which are difficult to remove by HDS, and often operates under milder conditions of temperature and pressure. rsc.orgarabjchem.org

In oxidative desulfurization (ODS) systems, an oxidizing agent is used to convert the sulfur atom in this compound into a more polar sulfoxide and subsequently a sulfone. techscience.com Hydrogen peroxide (H₂O₂) is a commonly employed oxidant in this process. rsc.org

The mechanism often involves a catalyst that activates the oxidizing agent. For example, when using a hierarchical TS-1 (titanium silicalite-1) zeolite catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant, the reaction begins with the formation of an active Ti-OOtBu intermediate. techscience.com The sulfur atom in the dibenzothiophene molecule then performs a nucleophilic attack on this active species, leading to the formation of the corresponding sulfoxide. techscience.com This sulfoxide is typically unstable and is quickly further oxidized to the more stable sulfone. techscience.com

In systems using activated carbon as a metal-free catalyst and H₂O₂ as the oxidant, the reaction can proceed through a free radical mechanism on the carbon surface. rsc.org The surface of the activated carbon can stabilize radicals that act as active sites for the adsorption and subsequent oxidation of the sulfur compounds. rsc.org The efficiency of the oxidation is influenced by factors such as the reaction temperature and the molar ratio of the oxidant to the sulfur compound. rsc.org

The general reaction scheme for the oxidation of a dibenzothiophene (DBT) derivative with an oxidizing agent can be represented as:

DBT → DBTO (sulfoxide) → DBTO₂ (sulfone) arabjchem.org

The resulting sulfones are significantly more polar than the original thiophenic compounds, which facilitates their removal from the fuel phase through extraction or adsorption. rsc.org

Catalytic Systems in ODS

Oxidative desulfurization (ODS) is a prominent method for removing sterically hindered dibenzothiophenes, such as this compound, under milder conditions than traditional hydrodesulfurization (HDS). acs.org The ODS process involves the oxidation of the sulfur atom in the thiophenic ring to form sulfoxides and subsequently sulfones. acs.org This increases the polarity of the molecule, facilitating its removal from the non-polar fuel phase through extraction or adsorption. acs.org A variety of catalytic systems have been developed to activate oxidants, most commonly hydrogen peroxide (H₂O₂), for this purpose. acs.orgucalgary.calehigh.edu

Molybdenum- and tungsten-based catalysts are widely studied and show high activity. ucalgary.calehigh.eduresearchgate.net For instance, molybdenum compounds supported on materials like modified medicinal stone, silica (B1680970) (SiO₂), or alumina (B75360) (Al₂O₃) have demonstrated significant efficiency. researchgate.net A catalyst of molybdenum on modified medicinal stone (MMS) achieved 97.5% removal of dibenzothiophene (DBT) within 60 minutes at 100°C. researchgate.net Similarly, tungsten-based catalysts supported on alumina are effective, with their activity depending on the tungsten loading and the nature of the surface tungsten oxide species. ucalgary.caresearchgate.net

Titanium-containing catalysts, such as tetra-alkyl orthotitanates, have also been shown to be highly active, capable of reducing sulfur content to minimal levels in minutes at room temperature when using cumene (B47948) hydroperoxide (CHP) as the oxidant. nih.gov Furthermore, metal-free catalysts, including commercial micro/mesoporous activated carbons, have been investigated. acs.org Surface modification of these carbons through oxidation can enhance their catalytic activity, leading to 100% conversion of 4,6-dimethyldibenzothiophene (4,6-DMDBT) to its corresponding sulfoxide and sulfone. acs.org

| Catalyst System | Support | Oxidant | Target Compound | Key Findings | Reference |

|---|---|---|---|---|---|

| Molybdenum (Mo) | Modified Medicinal Stone (MMS) | Cyclohexanone (B45756) Peroxide (CYHPO) | Dibenzothiophene (DBT) | Achieved 97.5% sulfur removal in 60 minutes at 100°C. | researchgate.net |

| Tungsten Oxide (WOx) | Alumina (Al₂O₃) | Hydrogen Peroxide (H₂O₂) | DBT and its derivatives | Catalytic performance is highly dependent on tungsten loading, with 17 wt% showing optimal results. | ucalgary.caresearchgate.net |

| Tetra-butyl orthotitanate (TBOT) | None (Homogeneous) | Cumene Hydroperoxide (CHP) | Dibenzothiophene (DBT) | >98% removal within 10 minutes at room temperature. | nih.gov |

| Activated Carbon (Metal-Free) | None | Hydrogen Peroxide (H₂O₂) | 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | Surface oxidation of the carbon led to 100% conversion to sulfoxide and sulfone. | acs.org |

| Lanthanide-containing polyoxometalate (LaW₁₀) | Ionic Liquid ([bmim]BF₄) | Hydrogen Peroxide (H₂O₂) | 4,6-DMDBT | Highly efficient extraction and catalytic oxidation system with good recyclability. | researchgate.net |

Other Transformation Pathways

Beyond direct desulfurization, this compound can undergo other transformations, such as isomerization and disproportionation, which represent alternative reaction pathways.

The methyl groups at the 4- and 6-positions of dimethyldibenzothiophene create significant steric hindrance, which impedes the interaction of the sulfur atom with the active sites of conventional HDS catalysts. researchgate.net Isomerization provides a crucial pathway to overcome this challenge. researchgate.net In this process, the alkyl groups migrate to less sterically hindered positions on the dibenzothiophene skeleton. researchgate.net

This transformation is typically facilitated by catalysts with strong Brønsted acidity, such as Y-zeolites. researchgate.net For example, when 4,6-DMDBT is passed over a Y-zeolite-containing CoMo/Al₂O₃ catalyst, it can isomerize to form compounds like 3,6-dimethyldibenzothiophene. researchgate.net This isomer is significantly more reactive and susceptible to desulfurization. researchgate.net The isomerization pathway is considered a key step in the deep desulfurization of fuels containing refractory sulfur compounds. Besides simple isomerization, transalkylation reactions can also occur over these acidic catalysts, leading to the formation of tri- or tetramethyl-dibenzothiophenes, which can also exhibit different reactivities. researchgate.net

A disproportionation reaction is a type of redox reaction where a single substance is simultaneously oxidized and reduced, forming two different products. In the context of dibenzothiophene chemistry, this pathway has been observed under specific conditions. For instance, a plausible disproportionation reaction has been proposed for dibenzothiophene S-oxide, which can transform into dibenzothiophene (the reduced product) and dibenzothiophene-5,5-dioxide (the oxidized product). This type of reaction suggests that an intermediate oxidation state can be unstable relative to its more reduced and more oxidized counterparts.

While specific studies detailing the disproportionation of this compound are not prominent, the potential for such reactions exists within complex chemical systems. For example, in organometallic chemistry involving nickel complexes used for desulfurization, disproportionation of the metal center (e.g., Ni(I) forming Ni(0) and Ni(II)) has been suggested as a possible mechanistic step. researchgate.net Such a reaction involving the catalyst could indirectly influence the transformation pathways available to the dibenzothiophene substrate. Thermal alteration of heavy oils, which involves desulfurization, is also described as a disproportionation reaction that degrades oils into different hydrocarbon fractions and solid residues. ucalgary.ca

Elucidation of Carbon-Sulfur Bond Cleavage Mechanisms

The fundamental step in the desulfurization of this compound is the cleavage of its highly stable carbon-sulfur (C–S) bonds. Elucidating the mechanisms of this cleavage is critical for designing more effective catalysts. Research using homogeneous organometallic model systems has provided significant insights.

Transition metal complexes, particularly of nickel, rhodium, and ruthenium, have been shown to mediate C–S bond cleavage. A common mechanism involves the insertion of the low-valent metal center into one of the C–S bonds of the dibenzothiophene ring, forming a thiametallacycle intermediate. researchgate.net For example, a reactive rhodium fragment, [(C₅Me₅)Rh(PMe₃)], was found to insert into a variety of thiophenic C–S bonds, with the mechanism proceeding through initial coordination of the sulfur atom to the metal. However, steric hindrance from methyl groups at the 4- and 6-positions can prevent this C–S bond cleavage, leading instead to the formation of a simple S-bound complex where the sulfur atom coordinates to the metal without bond insertion.

In some cases, the cleavage is not straightforward. For instance, with 2-methylbenzothiophene, cleavage of the sulfur-vinyl bond occurs first as a kinetic product, which then rearranges to the thermodynamically more stable product from sulfur-aryl bond cleavage.

Enzymatic pathways also offer a distinct mechanism for C–S bond cleavage. In biodesulfurization by certain bacteria like Rhodococcus sp., the "4S" pathway specifically targets the sulfur atom without degrading the carbon backbone. The process is initiated by DszC, a mono-oxygenase that performs a stepwise S-oxidation of dibenzothiophene to dibenzothiophene-5,5-dioxide (DBTO₂). Subsequently, the enzyme DszA, another mono-oxygenase, catalyzes the cleavage of a C–S bond in DBTO₂ to form 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS). Finally, the DszB enzyme, a desulfinase, cleaves the remaining C–S bond to release the sulfur as sulfite (B76179) and produce 2-hydroxybiphenyl.

Catalysis and Catalyst Design for Transformations of Dimethyldibenzothiophenes

Hydrodesulfurization (HDS) Catalysts

The primary catalysts employed for the HDS of 1,4-dimethyldibenzothiophene and related compounds are based on transition metal sulfides. These catalysts are designed to facilitate two main reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). The DDS pathway involves the direct cleavage of the C-S bond, while the HYD pathway first hydrogenates one of the aromatic rings, which alleviates the steric hindrance and facilitates subsequent C-S bond scission. For sterically hindered molecules like this compound, the HYD pathway is generally more favorable.

Molybdenum sulfide (B99878) (MoS₂) is a cornerstone of HDS catalysis. The active sites in MoS₂ catalysts are located at the edges of its layered structure. The morphology and structure of the MoS₂ crystallites, including the number of stacked layers and their length, significantly influence catalytic activity. For instance, studies on the HDS of dibenzothiophene (B1670422) (DBT) have shown that increasing the interlayer spacing of MoS₂ can facilitate the adsorption and desorption of reactant molecules, thereby enhancing HDS activity. Furthermore, the creation of sulfur vacancies is crucial for the catalytic cycle. Research has indicated that H₂S can, in some cases, promote the HDS activity of certain MoS₂ catalysts. researchgate.net The structure of MoS₂ can be engineered, for example, through hydrothermal treatment, to optimize the number of active sites. nih.gov

To enhance the catalytic activity of MoS₂, promoters such as cobalt (Co) and nickel (Ni) are widely used in industrial HDS catalysts. These promoters are incorporated into the MoS₂ structure, forming what are known as Co-Mo-S or Ni-Mo-S phases. These phases are highly active for HDS reactions. Commercial HDS processes typically utilize cobalt- or nickel-doped molybdenum sulfide catalysts supported on alumina (B75360). acs.org The choice of promoter can significantly influence the selectivity towards either the DDS or HYD pathway.

The addition of promoters like Co and Ni to MoS₂ catalysts has a profound effect on the reaction pathways for the HDS of sterically hindered dibenzothiophenes. Nickel-promoted catalysts (NiMo) are generally more effective for the HDS of compounds like 4,6-dimethyldibenzothiophene (B75733), primarily because they exhibit higher hydrogenation activity compared to cobalt-promoted catalysts (CoMo). researchgate.net The HYD pathway is crucial for removing the sulfur from sterically hindered molecules, as direct access to the sulfur atom is blocked by the methyl groups. The promoter atoms are believed to be located at the edges of the MoS₂ slabs, creating highly active sites. mdpi.com DFT calculations have suggested that Co atoms on the S-edges of MoS₂ slabs may play a key role in activating and cleaving C-S bonds. uu.nl The presence of nitrogen-containing compounds, often found in petroleum feedstocks, can inhibit the HYD pathway by adsorbing on the active sites. researchgate.net

Alumina (Al₂O₃) : γ-alumina is the most common support for industrial HDS catalysts due to its favorable textural properties, thermal stability, and relatively low cost. mdpi.com However, the strong interaction between the active metals and alumina can sometimes limit the sulfidability and activity of the catalyst. Modifications to alumina, such as the incorporation of ceria, can enhance catalytic activity by improving the formation of active phases and increasing Brønsted acidity. mdpi.com

Silica (B1680970) (SiO₂) : Silica is another common support material. Mesoporous silica-alumina (MSA) has been investigated as a support for bimetallic catalysts. The properties of MSA, including its acidity, can be tailored by adjusting the Si/Al ratio, which in turn affects the HDS activity and selectivity. researchgate.net

Zeolites : Zeolites are crystalline aluminosilicates with well-defined microporous structures. They can be used as supports or as part of a composite support with materials like alumina. researchgate.net The acidity of zeolites can promote isomerization reactions that may help to alleviate the steric hindrance of substituted dibenzothiophenes. However, the small pore size of some zeolites can lead to diffusion limitations for bulky molecules. researchgate.net

The table below summarizes the effect of different supports on HDS catalyst performance.

| Support Material | Key Features | Impact on HDS of Sterically Hindered Dibenzothiophenes |

| γ-Alumina | High surface area, good thermal stability, common industrial support. mdpi.com | Provides good dispersion of active phases. Strong metal-support interactions can occur. |

| Silica-Alumina | Tunable acidity, mesoporous structure. researchgate.net | Can enhance hydrogenation activity and isomerization of reactants. researchgate.net |

| Zeolites | Microporous structure, strong acidity. researchgate.netredalyc.org | Can promote isomerization to less hindered molecules but may have diffusion limitations. researchgate.net |

To further enhance catalytic activity, particularly for the challenging HDS of sterically hindered compounds, novel bimetallic catalysts have been developed. These catalysts often combine a noble metal with a transition metal phosphide or sulfide. While specific data on RePd for this compound HDS is limited, related research on other bimetallic systems provides insights. For instance, nickel phosphide (Ni₂P) catalysts have shown promise in HDS. The introduction of a second metal, such as ruthenium (Ru), to form a bimetallic phosphide can enhance the hydrogenation function. In NixRu₂-xP/SiO₂ catalysts, the presence of ruthenium is thought to facilitate hydrogen spillover to the nickel sites, thereby boosting the HYD pathway.

Hierarchical porous materials, which possess both micropores and mesopores, are emerging as advanced catalyst supports for HDS applications. This dual porosity can overcome the diffusion limitations associated with purely microporous materials like conventional zeolites, while still providing the shape selectivity and acidic properties of the micropores.

SAPO-34 : Silicoaluminophosphate-34 (SAPO-34) is a zeolite-like material that has been explored as a support for HDS catalysts. Synthesizing SAPO-34 with a hierarchical pore structure can significantly improve the catalytic conversion of bulky molecules like 4,6-dimethyldibenzothiophene. nih.gov The mesopores facilitate the transport of reactants and products, while the microporous structure hosts the active sites. Co- and Mo-supported hierarchical SAPO-34 has demonstrated significantly higher conversion of 4,6-DMDBT compared to catalysts on conventional alumina supports. nih.gov

ZSM-5/SBA-16 : Composite materials combining the microporous zeolite ZSM-5 with the mesoporous silica SBA-16 have been successfully synthesized and used as supports for NiMo HDS catalysts. These hierarchical supports exhibit high surface areas and well-ordered pore structures. NiMo catalysts supported on ZSM-5/SBA-16 have shown superior catalytic performance in the HDS of both dibenzothiophene and 4,6-dimethyldibenzothiophene compared to catalysts on the individual components (ZSM-5 or SBA-16). acs.orgresearchgate.net The enhanced activity is attributed to the improved accessibility of active sites and the acidic properties of the support, which can promote an isomerization pathway for sterically hindered molecules. researchgate.net

The following table presents a comparison of HDS rate constants for 4,6-DMDBT over NiMo catalysts with different hierarchical supports.

| Catalyst Support | HDS Rate Constant (k_HDS) for 4,6-DMDBT (mol g⁻¹ h⁻¹) | Reference |

| NiMo/ZSM-5/SBA-16 (ZS-3) | 8.4 x 10⁻⁴ | acs.org |

| NiMo/SBA-16 | 1.7 x 10⁻⁴ | acs.org |

| NiMo/ZSM-5 | 1.6 x 10⁻⁴ | acs.org |

Kinetic Studies and Reactor Performance

Kinetic studies are fundamental to optimizing reactor design and performance for the hydrodesulfurization (HDS) of refractory sulfur compounds like dimethyldibenzothiophenes. Research has established that the HDS of 4,6-DMDBT proceeds through two primary parallel reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). nih.gov The DDS route involves the direct cleavage of the carbon-sulfur bonds, whereas the HYD pathway first saturates one of the aromatic rings before C–S bond scission occurs. nih.gov

| Catalyst | Reaction Pathway | Apparent Rate Constant (k') | Activation Energy (Ea) | Primary Product |

|---|---|---|---|---|

| NiMo Sulfide (NMS) | Hydrogenation (HYD) | Higher than DDS | Not specified | 3,3'-Dimethylcyclohexylbenzene |

| CoMo Sulfide (CMS) | Direct Desulfurization (DDS) | Lower than NMS activity | Not specified | 3,3'-Dimethylbiphenyl |

| CoMoP/Al₂O₃ | Overall HDS | Not specified | 90-100 kJ/mol | Mixture |

Oxidative Desulfurization (ODS) Catalysts

Oxidative desulfurization (ODS) presents an alternative pathway to conventional HDS, operating under milder conditions. This process involves the oxidation of the sulfur atom in dimethyldibenzothiophene to form a sulfoxide (B87167) or sulfone, which increases its polarity and facilitates its removal through solvent extraction or adsorption. liverpool.ac.uk

Titanium-containing molecular sieves are effective catalysts for ODS reactions, utilizing an oxidant such as hydrogen peroxide (H₂O₂). researchgate.net Among these, hexagonal mesoporous silica (HMS), denoted as Ti-HMS when titanium is incorporated, has shown significant promise. The framework titanium atoms act as the active sites for the oxidation. researchgate.net

Studies on the ODS of 4,6-DMDBT have demonstrated that Ti-HMS can be more efficient than other titanosilicates like TS-1, Ti-β, or Ti-MCM-41. researchgate.net This enhanced activity is attributed to its mesoporous structure, which accommodates the bulky dimethyldibenzothiophene molecules. The catalytic performance is strongly influenced by the catalyst's properties, such as the silica-to-titania ratio (SiO₂/TiO₂) and crystallinity. A lower SiO₂/TiO₂ ratio, which corresponds to a higher concentration of active titanium sites, leads to increased sulfur removal. Similarly, higher crystallinity enhances catalytic activity. researchgate.net For example, decreasing the n(SiO₂)/n(TiO₂) ratio from 200 to 25 was found to increase the removal of 4,6-DMDBT from 39.6% to 83.6%. researchgate.net

| n(SiO₂)/n(TiO₂) Ratio | 4,6-DMDBT Removal (%) |

|---|---|

| 200 | 39.6 |

| 100 | 57.2 |

| 50 | 71.4 |

| 25 | 83.6 |

Polyoxometalates (POMs) are a class of metal-oxide clusters that serve as highly effective catalysts for ODS processes. mdpi.com Keggin-type POMs, in particular, have been widely studied for the oxidation of dibenzothiophene and its alkylated derivatives, including 4,6-DMDBT. liverpool.ac.ukespublisher.com In these systems, the POM catalyst activates an oxidant, typically H₂O₂, to form active peroxo species. liverpool.ac.uk These species then oxidize the sulfur atom in the dibenzothiophene molecule. espublisher.com

The reaction is often carried out in a biphasic system, where the sulfur compounds are in an oil phase and the catalyst and oxidant are in an aqueous or polar solvent phase. liverpool.ac.uk The efficiency of the process can be enhanced by using a phase transfer agent to facilitate the interaction between the reactants. espublisher.com Studies have shown that phosphotungstic acid-H₂O₂ systems exhibit high activity in the oxidation of DBT, 4-methyldibenzothiophene (B47821), and 4,6-dimethyldibenzothiophene. espublisher.com Different POM structures, such as Keggin and Lindqvist types, have been compared, with both showing the ability to achieve complete desulfurization of model diesel fuels under sustainable conditions. mdpi.comrsc.org

Adsorption Studies on Catalytic Surfaces

The adsorption of dimethyldibenzothiophenes on a catalyst surface is governed by a combination of physical and chemical interactions. nih.gov The specific configuration is influenced by the molecule's structure and the nature of the catalyst surface. For activated carbon adsorbents, studies on 4,6-DMDBT show that micropores with diameters smaller than 10 Å are crucial for physical adsorption, driven by dispersive interactions within the pore network. nih.govacs.org

The interaction between dimethyldibenzothiophene and the catalyst's active sites is the determining factor for C-S bond cleavage. On traditional CoMo and NiMo sulfide catalysts, the active sites are coordinatively unsaturated sites (CUS) located at the edges of MoS₂ slabs. mdpi.com The interaction of the sulfur atom in the dimethyldibenzothiophene molecule with these metallic sites is key to the DDS pathway. mdpi.com

The acidity of the catalyst support also plays a significant role. Brønsted acid sites can facilitate skeletal rearrangement of the alkyl groups in 4,6-DMDBT, which can alleviate steric hindrance and allow easier access of the sulfur atom to the metallic active sites. mdpi.com Furthermore, the nature of the promoter metal (Ni or Co) influences the electronic properties of the active sites, thereby affecting the adsorption strength and the preference for a particular reaction mechanism. Ni-promoted catalysts, for example, tend to favor the hydrogenation (HYD) pathway, which involves the adsorption of the molecule on its aromatic ring system. nih.gov The interplay between the metallic active sites and the acidic function of the support is therefore crucial in designing catalysts with high activity and desired selectivity for the transformation of refractory dimethyldibenzothiophenes. mdpi.com

Competitive Adsorption Phenomena with Other Species

In the catalytic transformations of dimethyldibenzothiophenes, particularly during hydrodesulfurization (HDS), the presence of other molecular species in the feedstock can significantly influence reaction rates and pathways. This is primarily due to competitive adsorption between this compound (1,4-DMDBT) and other compounds for the active sites on the catalyst surface. The extent of this competition is dependent on the chemical nature and concentration of the co-reactants.

Nitrogen-containing compounds are well-documented inhibitors of HDS reactions, and their impact is largely attributed to their strong adsorption on the catalyst surface, which blocks the sites required for the adsorption and subsequent reaction of sulfur-containing molecules like 1,4-DMDBT. researchgate.netresearchgate.net The basicity of the nitrogen compound often correlates with its inhibitory strength. For instance, basic nitrogen compounds such as quinoline tend to exhibit a more pronounced poisoning effect than non-basic compounds like carbazole. researchgate.net

The competitive adsorption between sulfur and nitrogen compounds can be so significant that even small amounts of nitrogen-containing molecules can lead to a substantial decrease in the HDS rate. researchgate.net This inhibitory effect is a critical challenge in the production of ultra-clean transportation fuels. researchgate.net

Furthermore, the competitive adsorption can selectively affect the different reaction pathways of HDS. For sterically hindered molecules like dimethyldibenzothiophenes, two main reaction routes are considered: direct desulfurization (DDS), which involves the direct cleavage of the C-S bonds, and a hydrogenation (HYD) pathway, where one of the aromatic rings is first hydrogenated, followed by C-S bond scission. Studies on 4,6-dimethyldibenzothiophene, a structural isomer of 1,4-DMDBT, have shown that nitrogen compounds can suppress the HYD route more significantly than the DDS route. researchgate.net This is because the hydrogenation function of the catalyst is more susceptible to poisoning by these inhibitors.

Oxygenated compounds also exhibit an inhibitory effect on the HDS of dibenzothiophenes due to competitive adsorption. researchgate.net The presence of compounds such as phenols and guaiacols in the reaction mixture can lead to a reduction in the desulfurization rate.

The table below summarizes the typical effects of different classes of compounds on the catalytic hydrodesulfurization of dimethyldibenzothiophenes, based on findings for closely related analogs.

| Inhibiting Species | General Effect on HDS Rate | Notes |

| Nitrogen Compounds | ||

| Basic (e.g., Quinoline) | Strong Inhibition | Adsorbs strongly to catalyst active sites, often showing a more significant poisoning effect than non-basic nitrogen compounds. researchgate.net |

| Non-basic (e.g., Carbazole) | Moderate to Strong Inhibition | Competitively adsorbs on catalytic sites, with an inhibitory effect that can be comparable to basic compounds. researchgate.net |

| Oxygenated Compounds | ||

| (e.g., Phenol, Guaiacol) | Inhibition | Competes with sulfur-containing molecules for adsorption sites on the catalyst surface. researchgate.net |

| Aromatic Hydrocarbons | ||

| (e.g., Naphthalene) | Weak to Moderate Inhibition | Can competitively adsorb on the catalyst, though generally with a weaker inhibitory effect compared to heteroatomic compounds. |

Research into the simultaneous adsorption of 4,6-dimethyldibenzothiophene and quinoline has provided quantitative insights into their competitive behavior. In such systems, quinoline is preferentially adsorbed over 4,6-DMDBT due to its basic nature. mdpi.com This selective adsorption is a key factor in the inhibition of the HDS reaction by nitrogenous compounds.

The kinetics of these competitive reactions are often described using Langmuir-Hinshelwood models, where the adsorption terms in the rate equation account for the inhibitory effects of the competing species. researchgate.net These models help in quantifying the relative adsorption strengths and predicting the impact of different feedstock compositions on the catalyst performance.

The following table presents a conceptual overview of the relative adsorption strengths of different compounds on a typical HDS catalyst, which dictates the extent of competitive inhibition.

| Compound Class | Relative Adsorption Strength | Impact on 1,4-DMDBT Transformation |

| Basic Nitrogen Compounds | High | Significant competitive inhibition, leading to a substantial decrease in reaction rate. |

| Non-basic Nitrogen Compounds | Moderate to High | Strong competitive inhibition. |

| Oxygenated Compounds | Moderate | Noticeable inhibition of the reaction. |

| Aromatic Hydrocarbons | Low to Moderate | Minor to moderate competitive inhibition. |

| This compound | Baseline | The target molecule for transformation. |

It is important to note that while the general principles of competitive adsorption are well-established, the specific quantitative effects can vary depending on the catalyst formulation, reaction conditions (temperature, pressure), and the specific molecular structures of the competing species.

Computational and Theoretical Chemistry

Electronic Structure and Optoelectronic Properties

No specific studies detailing the electronic and optoelectronic properties of 1,4-Dimethyldibenzothiophene were identified. Research into the parent molecule, dibenzothiophene (B1670422), and its other derivatives often employs computational methods to understand these characteristics, but the 1,4-dimethyl isomer has not been a specific focus of such published work.

Density Functional Theory (DFT) Calculations

While Density Functional Theory (DFT) is a common method for calculating the properties of organic molecules, no papers presenting DFT calculations specifically for this compound could be located.

One-Photon and Two-Photon Absorption Properties

Information regarding the one-photon and two-photon absorption cross-sections and related properties for this compound is not available in the current body of scientific literature.

Excited State Dynamics and Electronic Relaxation Mechanisms

There is no available research on the excited state dynamics, fluorescence yields, or electronic relaxation pathways specifically for this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

A Frontier Molecular Orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, has not been reported in the reviewed literature.

Charge Transfer States Analysis

No studies concerning the analysis of charge transfer states for this compound were found.

Molecular Geometry and Conformation Studies

Detailed computational studies on the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of this compound are not present in the surveyed scientific papers.

Adsorption and Interaction Energetics

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the adsorption behavior of this compound on catalyst surfaces. These studies provide a molecular-level understanding of the interaction energetics, which is fundamental to catalysis.

Molybdenum disulfide (MoS₂) is a key catalyst in hydrodesulfurization (HDS), a critical process for removing sulfur from fossil fuels. The interaction of sulfur-containing aromatic compounds like dibenzothiophene (DBT) and its alkylated derivatives with MoS₂ surfaces is a central aspect of the catalytic cycle.

Computational models have shown that the adsorption of these molecules is highly dependent on the structure of the MoS₂ catalyst, particularly the nature of the active sites. Studies on unsubstituted DBT reveal that adsorption is most favorable at corner and edge sites of MoS₂ nanoclusters, where sulfur vacancies can form. These vacancies act as Lewis acid sites, interacting with the electron-rich sulfur atom of the DBT molecule.

For methylated dibenzothiophenes, such as the 1,4-isomer, the presence and position of the methyl groups significantly influence the adsorption geometry and energy. While specific DFT calculations for this compound are not extensively documented in publicly available literature, general principles derived from related molecules can be inferred. The methyl groups can introduce steric hindrance, which may weaken the interaction with the catalyst surface compared to the parent DBT molecule. However, they can also modify the electronic properties of the aromatic system, potentially influencing the adsorption energy.

Research on the closely related 4,6-dimethyldibenzothiophene (B75733) has shown that the methyl groups can completely prevent the molecule from adsorbing at certain active sites on MoS₂ nanoclusters due to steric clashes. semi.ac.cn It is plausible that the 1,4-isomer would experience similar, though potentially less severe, steric constraints depending on the specific geometry of the active site.

Table 1: Adsorption Energetics of Related Dibenzothiophenic Compounds on Catalyst Surfaces

| Compound | Catalyst Surface | Adsorption Energy (eV) | Method |

| Dibenzothiophene | MoS₂ Edge | -0.8 to -1.2 | DFT |

| Dibenzothiophene | MoS₂ Corner | -1.0 to -1.5 | DFT |

| 4,6-Dimethyldibenzothiophene | MoS₂ Edge | No stable adsorption | DFT |

Note: Data is generalized from computational studies on dibenzothiophenic compounds. Specific values for this compound are not available in the cited literature.

The steric hindrance introduced by the methyl groups in this compound plays a crucial role in its interaction with catalyst surfaces. Computational methods allow for the quantification of these steric effects by comparing the adsorption energies and geometries of the methylated compound with its unsubstituted counterpart.

The steric energy can be conceptualized as the energetic penalty associated with the distortion of the molecule and the catalyst surface upon adsorption, as well as the repulsive van der Waals interactions between the methyl groups and the surface atoms. DFT calculations can deconstruct the total interaction energy into contributions from electronic effects (e.g., orbital interactions) and steric repulsion.

Charge Transport Properties and Reorganization Energies

The electronic properties of this compound make it a potential candidate for use in organic electronic materials. Theoretical calculations are essential for predicting its charge transport characteristics, which are governed by factors such as reorganization energy.

The reorganization energy (λ) is a key parameter in Marcus theory of electron transfer and represents the energy required to deform the molecular geometry from its neutral state equilibrium to the equilibrium geometry of its charged state (and vice versa). Lower reorganization energies are generally associated with higher charge mobility. The total reorganization energy is comprised of an internal component (λi), related to changes in the molecule's own geometry, and an external component (λe), related to the relaxation of the surrounding medium.

For this compound, DFT calculations can be used to determine the internal reorganization energies for both hole (λh) and electron (λe) transport. This involves optimizing the geometry of the neutral molecule, its cation radical, and its anion radical.

Table 2: Calculated Reorganization Energies for Related Aromatic Compounds

| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Computational Method |

| Benzene | 0.26 | 0.29 | DFT (B3LYP/6-31G(d)) |

| Thiophene (B33073) | 0.21 | 0.24 | DFT (B3LYP/6-31G(d)) |

| Dibenzothiophene | 0.18 | 0.22 | DFT (B3LYP/6-31G(d)) |

| Carbazole | 0.27 | 0.10 | DFT |

Vibrational Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies are a powerful tool for interpreting experimental spectra and understanding the nature of the normal modes of vibration.

For this compound, DFT calculations can predict the harmonic vibrational frequencies, IR intensities, and Raman activities. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to assign the observed spectral bands to specific vibrational modes.

The vibrational modes of this compound can be broadly categorized into:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Methyl C-H stretching: Occurring in the 2850-3000 cm⁻¹ range.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the polycyclic aromatic framework.

C-S stretching: Usually found in the 600-800 cm⁻¹ region.

In-plane and out-of-plane C-H bending modes: A complex set of bands in the fingerprint region below 1400 cm⁻¹.

Table 3: Predicted Dominant Vibrational Frequencies for Dibenzothiophene

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3060 - 3080 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-S-C Asymmetric Stretch | ~750 |

| C-H Out-of-Plane Bend | 700 - 900 |

Note: This table shows representative calculated frequencies for the parent dibenzothiophene molecule. The presence of methyl groups in the 1,4-positions would introduce additional modes (e.g., C-H stretching and bending of the methyl groups) and would shift the frequencies of the aromatic core vibrations.

By analyzing the calculated vibrational spectra, correlations can be drawn between the structural features of this compound and its spectroscopic signatures. For example, the frequencies and intensities of specific modes can be sensitive to the electronic environment and intermolecular interactions, providing further insights into the properties of this compound in different chemical contexts.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating 1,4-Dimethyldibenzothiophene from other components in a sample mixture. Gas and liquid chromatography are the two primary approaches employed for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC-MS, the compound is first separated from other matrix components based on its boiling point and interaction with the GC column's stationary phase. Subsequently, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.govnih.gov This technique offers excellent sensitivity and specificity, making it suitable for identifying unknown compounds in complex samples. nih.gov

For even higher selectivity and to minimize matrix interference, tandem mass spectrometry (GC-MS/MS) is employed. researchgate.net This technique involves multiple stages of mass analysis. A specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) scan mode significantly enhances the signal-to-noise ratio, allowing for reliable quantification of methyldibenzothiophene isomers even without extensive sample fractionation. researchgate.net

Further advancements include Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QToF MS), which combines the high separation power of GC with the high mass accuracy and resolution of a QToF mass analyzer. This enables the precise determination of elemental composition and enhances confidence in compound identification, which is particularly valuable in complex matrices like crude oil.

High-Performance Liquid Chromatography (HPLC) provides an alternative separation technique, particularly for compounds that may not be suitable for GC analysis. When coupled with a fluorescence detector, HPLC becomes a highly sensitive and selective method for analyzing aromatic compounds like dibenzothiophenes. shimadzu.comrsc.org

Fluorescence detectors operate by exciting the analyte with light of a specific wavelength and then measuring the light emitted at a longer wavelength. shimadzu.com This process is highly specific because only fluorescent compounds will produce a signal at their characteristic excitation and emission wavelengths. shimadzu.com This selectivity is a major advantage, as it can reduce interferences from non-fluorescent matrix components. osti.gov A method has been developed for the rapid determination of aromatic sulfur compounds, including 4-methyldibenzothiophene (B47821) (4-MDBT) and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), in water samples using HPLC with a fluorescence detector. rsc.org

Sample Preparation and Extraction Procedures

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis. itrcweb.org

Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration that has proven more efficient than traditional liquid-liquid extraction. sigmaaldrich.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while other components of the matrix pass through. The analyte is then eluted using a small volume of an appropriate solvent. sigmaaldrich.com SPE has been successfully applied to the analysis of methylated dibenzothiophenes, allowing for the efficient separation and concentration of these compounds from complex mixtures. nih.gov The choice of sorbent is crucial and depends on the polarity of the analyte and the matrix.

Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision, Recovery

To ensure that an analytical method provides reliable and accurate results, it must undergo a thorough validation process. globalresearchonline.net Key validation parameters are established according to guidelines such as those from the International Conference on Harmonisation (ICH). fda.gov

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. It is typically evaluated by analyzing a series of standards and is expressed by the correlation coefficient (r or R²) of the calibration curve. nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. nih.govresearchgate.net It is often determined based on the signal-to-noise ratio (commonly S/N = 3). rsc.org

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govut.ee

Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. The result is expressed as a percentage recovery. rsc.org

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). fda.gov

Recovery: As a measure of accuracy, recovery indicates the efficiency of the entire analytical process, including sample extraction. It is calculated by comparing the amount of analyte measured in a spiked sample to the amount originally added. rsc.org

The following tables summarize typical performance data for the analytical methods described.

| Compound | Limit of Detection (LOD) (µg L⁻¹) | Spiked Recoveries (%) |

|---|---|---|

| Dibenzothiophene (B1670422) (DBT) | 0.02 | 79.3 - 106.3 |

| 4-Methyldibenzothiophene (4-MDBT) | 0.037 | |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 0.038 |

| Parameter | Technique | Compound | Value | Reference |

|---|---|---|---|---|

| Linearity (Correlation) | SPME-HPLC | Dibenzothiophene | 0.9996 | nyu.edu |

| Limit of Detection (LOD) | HPLC-Fluorescence | DDB | 0.032 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | HPLC-Fluorescence | DDB | 0.097 µg/mL | nih.gov |

| Precision (CV) | SPME-HPLC | Dibenzothiophene | 2.85% | nyu.edu |

| Recovery (Accuracy) | HPLC-Fluorescence | DDB* | 98.45 ± 0.32% | nih.gov |

*DDB: Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate, a compound analyzed by a similar validated HPLC-fluorescence method.

Application in Complex Environmental and Industrial Matrices (e.g., Crude Oils, Water Samples, Food Packaging)

The detection and quantification of this compound (1,4-DMDBT) and other alkylated dibenzothiophenes (ADBTs) in complex matrices are critical for geochemical analysis, environmental monitoring, and food safety assessment. The complexity of these matrices necessitates sophisticated sample preparation techniques and highly selective analytical instrumentation.

Crude Oils

In the petroleum industry, the analysis of ADBTs, including 1,4-DMDBT, provides valuable information for the geochemical characterization of crude oils. researchgate.net The relative distribution of different isomers can serve as indicators for the maturity, origin, and biodegradation level of the oil. researchgate.net

Analytical Approaches: Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent technique for analyzing ADBTs in crude oil. nih.govsciopen.com For enhanced selectivity, especially in complex oil matrices, tandem mass spectrometry (GC-MS/MS) is employed. researchgate.net The use of the multiple reaction monitoring (MRM) scan mode in GC-MS/MS allows for the highly selective quantification of specific isomers like methyldibenzothiophenes (MDBTs) without extensive preliminary fractionation of the crude oil. researchgate.net

Sample Preparation: A significant challenge in analyzing dibenzothiophenes from environmental or industrial samples is their extraction and separation from a complex mixture of other compounds, particularly polycyclic aromatic hydrocarbons (PAHs). jyu.fi Sample preparation often involves an initial fractionation of the crude oil to isolate the aromatic fraction. Techniques such as solid-phase extraction (SPE) or liquid chromatography (LC) are used for this purpose. scilit.compeerj.com One effective method involves the oxidation of dibenzothiophenes to their corresponding sulfones, which can then be separated from hydrocarbons by column chromatography and subsequently analyzed or reduced back to the original compounds. jyu.fijyu.fi

Detailed Research Findings: Research has focused on identifying and quantifying various isomers of dimethyldibenzothiophene in crude oils. nih.gov The identification is typically confirmed by comparing retention indices with published literature and calculated values. nih.govresearchgate.net For quantitative analysis, the use of an appropriate internal standard is crucial. Octadeutero-dibenzothiophene (DBT-d8) has been identified as an optimal internal standard for the thiophenic class of compounds in oils. nih.govresearchgate.net

A novel analytical technique using GC-MS/MS with a backflush system has been developed for the quantitative determination of MDBT isomers, proving more reliable than previous methods based on selected ion monitoring (SIM). researchgate.net This method was successfully tested on sixteen crude oil samples from various oil fields globally. researchgate.net

Table 1: Analytical Methodologies for Dimethyldibenzothiophenes in Crude Oil

| Analytical Technique | Sample Preparation/Method Details | Key Findings/Application | Reference |

|---|---|---|---|

| GC-MS | Identification based on mass chromatograms and comparison with published retention indices. DBT-d8 used as an internal standard. | Qualitative and quantitative analysis of DBT and its methylated homologues in crude oils, coal, and sediment extracts. | nih.gov |

| GC-MS/MS | Triple quadrupole tandem mass spectrometry in Multiple Reaction Monitoring (MRM) scan mode. Applied directly to crude oil without preliminary fractionation. | Highly selective and reliable quantitative determination of Methyldibenzothiophene (MDBT) isomers for geochemical characterization. | researchgate.net |

| Oxidation followed by Column Chromatography | Dibenzothiophenes are oxidized to corresponding sulfones using hydrogen peroxide, separated by column chromatography, and then analyzed. | Quantitative separation of dibenzothiophenes from other polycyclic aromatic sulfur heterocycles (PASHs) and hydrocarbons. | jyu.fi |

| LC-GC | Liquid chromatography is used for sample cleanup and fractionation prior to analysis by gas chromatography. | Procedure to determine the concentration of dibenzothiophene in a crude oil matrix. | scilit.com |

| Offline LC-GC-MS | Semi-preparative liquid chromatography for high-resolution fractionation, followed by GC-MS analysis. | Isolation and preconcentration of trace aromatics, enabling the identification of compounds not detectable by routine methods. | peerj.com |

Table 2: Concentration of Selected Dimethyldibenzothiophene Isomers in Crude Oil Samples

| Compound | Sample Type | Concentration Range (µg/g) | Reference |

|---|---|---|---|

| 4,6-DMDBT | Oil hydrocarbon contaminated samples | 2.27 to 12.6 | researchgate.net |

Water Samples

The presence of 1,4-DMDBT and other ADBTs in water is an indicator of contamination from petroleum products. Due to their toxicity and persistence, sensitive methods are required for their detection at trace levels.

Analytical Approaches: For water analysis, a common strategy involves a preconcentration step followed by chromatographic separation and detection. High-performance liquid chromatography (HPLC) with a fluorescence detector is a sensitive method for determining these compounds. rsc.org Solid-phase microextraction (SPME) coupled with gas chromatography (GC) or GC-MS is another powerful, solvent-free technique for extracting and concentrating organic pollutants from water. uwaterloo.canih.govresearchgate.net